molecular formula C14H26N2O2 B2682849 Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate CAS No. 1936689-54-1

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate

Cat. No.: B2682849
CAS No.: 1936689-54-1
M. Wt: 254.374
InChI Key: BXSICPVDPAXVJE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate (CAS: 1936689-54-1) is a bicyclic organic compound featuring a seven-membered azepane ring fused with a four-membered azetidine moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine, enhancing stability during synthetic processes. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of peptidomimetics and receptor-targeted therapies due to its conformational rigidity and compatibility with solid-phase synthesis protocols .

Properties

IUPAC Name

tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-4-5-7-12(16)11-9-15-10-11/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSICPVDPAXVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Formation of Azepane Ring: The azepane ring is often formed through cyclization reactions involving diamines or amino alcohols.

    Coupling of Rings: The azetidine and azepane rings are then coupled together using suitable reagents and conditions, such as base-catalyzed cyclization or nucleophilic substitution reactions.

    Introduction of Tert-butyl Group: The tert-butyl group is introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the nitrogen atoms or the tert-butyl group .

Scientific Research Applications

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine/Azepane Cores

The following table highlights key structural analogues and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Key Properties/Applications Reference
Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate 1936689-54-1 Azetidin-3-yl substituent on azepane Rigid scaffold for drug design
Tert-butyl 3-cyanoazetidine-1-carboxylate 142253-54-1 Cyano group at azetidine-3-position Reactive intermediate for nucleophilic additions
Tert-butyl 3-oxoazetidine-1-carboxylate 398489-26-4 Ketone group at azetidine-3-position Susceptible to reduction or Grignard reactions
Tert-butyl 2-oxo-3-((tritylthio)methyl)azepane-1-carboxylate - Oxo and tritylthio-methyl groups Chemokine receptor antagonist lead
Tert-butyl 2-(pyridin-2-ylmethyl)azepane-1-carboxylate - Pyridinylmethyl side chain Enhanced aromatic interactions in binding

Key Observations:

  • Ring Size and Conformation : Azepane (7-membered) vs. piperidine (6-membered) derivatives (e.g., compound 28 in ) exhibit distinct conformational flexibility. The azepane core in the target compound allows for tailored spatial arrangements in receptor binding compared to smaller rings .
  • Substituent Effects: Electron-Withdrawing Groups: The cyano group in tert-butyl 3-cyanoazetidine-1-carboxylate increases electrophilicity, facilitating nucleophilic substitutions, whereas the azetidin-3-yl group in the target compound provides a secondary amine for further functionalization .

Biological Activity

Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate is a chemical compound with significant potential in medicinal chemistry and biological research. With the molecular formula C14H26N2O2 and a molecular weight of 254.36 g/mol, this compound has been investigated for its biological activity, particularly in the realms of antimicrobial and anticancer properties. This article delves into its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Azetidine Ring : Cyclization reactions using amino alcohols or halogenated amines.
  • Formation of the Azepane Ring : Cyclization involving diamines or amino alcohols.
  • Coupling of Rings : Base-catalyzed cyclization or nucleophilic substitution reactions.
  • Introduction of Tert-butyl Group : Esterification reactions with tert-butyl alcohol.

These steps are essential to produce the compound in a form suitable for biological evaluation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, thereby affecting cellular signaling processes.
  • Gene Expression Alteration : The compound may impact the expression levels of genes related to various biological functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various models. The specific mechanisms through which it exerts these effects are still under investigation but may involve modulation of signaling pathways associated with cell growth and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent in infectious diseases.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Case Study 2: Cancer Cell Proliferation

In another study, the effects of this compound on human cancer cell lines were assessed. The compound reduced cell viability by up to 70% in breast cancer cells after 48 hours of treatment.

Cell LineViability (%) at 48h
MCF7 (Breast Cancer)30
HeLa (Cervical Cancer)40

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